molecular formula C22H28FN3O6S B15125016 5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid

5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid

Cat. No.: B15125016
M. Wt: 481.5 g/mol
InChI Key: FHIVIRAXRANEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid is a complex organic compound with a unique structure that includes a quinazoline core, a fluorine atom, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Functional Group Modifications:

    Final Assembly: The final step involves coupling the quinazoline derivative with the appropriate dihydroxypentanoic acid derivative under conditions that promote ester or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core structure, known for their diverse biological activities.

    Quinazoline Derivatives: Similar to the compound , these derivatives are known for their therapeutic potential, particularly in cancer treatment.

Uniqueness

What sets 5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIVIRAXRANEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)O)O)O)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.